molecular formula C28H26N4O4 B2655280 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207032-05-0

1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2655280
CAS No.: 1207032-05-0
M. Wt: 482.54
InChI Key: SKQNUSLJVMXONH-UHFFFAOYSA-N
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Description

1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Quinazoline Core Construction: The quinazoline core is usually constructed by cyclization of an anthranilic acid derivative with a suitable amine.

    Coupling Reactions: The final compound is obtained by coupling the oxadiazole intermediate with the quinazoline core using a suitable linker and under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicinal chemistry, 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione could be explored for its potential therapeutic applications, such as anticancer or anti-inflammatory agents.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The oxadiazole moiety may enhance binding affinity or selectivity towards specific targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
  • 1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

Compared to similar compounds, 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione may exhibit unique properties due to the presence of the isopropoxy group. This group can influence the compound’s lipophilicity, steric interactions, and overall biological activity, potentially leading to enhanced efficacy or selectivity in its applications.

Properties

CAS No.

1207032-05-0

Molecular Formula

C28H26N4O4

Molecular Weight

482.54

IUPAC Name

3-[(4-methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C28H26N4O4/c1-18(2)35-22-14-12-21(13-15-22)26-29-25(36-30-26)17-31-24-7-5-4-6-23(24)27(33)32(28(31)34)16-20-10-8-19(3)9-11-20/h4-15,18H,16-17H2,1-3H3

InChI Key

SKQNUSLJVMXONH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C

solubility

not available

Origin of Product

United States

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